(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
Description
(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is a pyridine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of a phenyl ring attached to the pyridine core. The methanol (-CH₂OH) group at the 3-position of the pyridine ring enhances its polarity, making it a versatile intermediate in medicinal chemistry and material science. Its molecular formula is C₁₃H₁₀F₃NO₂, with a molecular weight of 269.23 g/mol (CAS: 851069-96-0) . The trifluoromethoxy group contributes to its metabolic stability and lipophilicity, properties critical for drug design .
Properties
IUPAC Name |
[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWMILPQHPONBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620339 | |
| Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171938-74-1 | |
| Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related pyridine derivatives:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs.
- Substituent Position : Para-substituted analogs (e.g., 851069-96-0) exhibit better steric compatibility in drug-receptor interactions than ortho-substituted variants (e.g., 197847-95-3) .
Physicochemical Properties
| Property | Main Compound | Trifluoromethyl Analog | Ortho-Trifluoromethoxy Analog |
|---|---|---|---|
| LogP (Calculated) | 2.8 | 3.2 | 2.9 |
| Water Solubility (mg/mL) | 0.45 | 0.12 | 0.30 |
| Melting Point (°C) | 98–102 | 85–88 | 92–95 |
Notes:
Biological Activity
The compound (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is a complex organic molecule notable for its potential biological activities. Its structure includes a pyridine ring substituted at the 3-position with a methanol group and at the 6-position with a phenyl group featuring a trifluoromethoxy substituent. This unique arrangement suggests significant implications for its reactivity and biological interactions.
Structural Characteristics
The molecular formula of this compound is C₁₃H₁₀F₃NO₂, with a molecular weight of approximately 263.22 g/mol. The trifluoromethoxy group is particularly noteworthy due to its strong electron-withdrawing properties, which can enhance the compound's reactivity and influence its biological activity.
Predicted Biological Activities
Based on its structural features, this compound is predicted to exhibit several biological activities:
- Antimicrobial Activity : Its structural components suggest potential efficacy against various microbial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer activity.
- Interaction with Biological Targets : Computational studies such as molecular docking could elucidate binding affinities and mechanisms of action, which are critical for drug design.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insight into the unique biological properties of this compound. The following table summarizes key features and biological activities of related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring, trifluoromethoxy group | Antimicrobial, anticancer |
| 2-Methyl-6-phenylethynylpyridine | Ethynyl substituent | mGluR5 antagonist |
| 4-Trifluoromethylphenol | Simple phenolic structure | Antimicrobial |
| 5-Fluoro-2-pyridinemethanol | Fluoro and alcohol functional groups | Antitumor |
This comparison highlights the potential multifaceted biological activities of this compound, distinguishing it from simpler analogs.
While specific mechanisms of action for this compound remain under investigation, insights can be drawn from studies on similar compounds. For instance, compounds containing trifluoromethyl groups often demonstrate enhanced lipophilicity and improved interactions with biological membranes, which can lead to increased bioavailability and efficacy in therapeutic applications .
Case Studies and Research Findings
Research on related pyridine derivatives has shown promising results in various biological assays:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain pyridine derivatives exhibit significant cytotoxic effects on cancer cell lines such as SW620 and K562. For example, derivatives with similar structures have shown IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : Compounds similar to this compound have been evaluated for their antimicrobial properties against a range of pathogens. The presence of electron-withdrawing groups like trifluoromethoxy has been linked to enhanced antimicrobial activity .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of pyridine derivatives to various biological targets. These studies provide valuable insights into potential therapeutic applications by elucidating how these compounds interact at the molecular level .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via multi-step reactions involving fluorinated intermediates. For example, a method analogous to EP 4,374,877 A2 involves:
Coupling : Reacting a trifluoromethyl-substituted pyridine precursor with a phenylboronic acid derivative under Suzuki-Miyaura conditions .
Reduction : Reducing the carbonyl group using LiAlH₄ in anhydrous THF, yielding the methanol derivative. Yield optimization (e.g., 91% in a two-step process) depends on stoichiometric control and inert atmosphere .
- Key Factors :
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency .
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling regioselectivity .
- Data Table :
| Step | Reagents/Conditions | Yield | LCMS (m/z) |
|---|---|---|---|
| 1 | Suzuki coupling | 85% | 393 [M+H]⁺ |
| 2 | LiAlH₄ reduction | 91% | 207 [M+H]⁺ |
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Answer :
- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 393 [M+H]⁺) and purity (retention time: 0.29 minutes under SQD-FA50 conditions) .
- ¹H/¹³C NMR : Resolves pyridinyl and trifluoromethoxy group signals. For example, the -OCH₂- group appears at δ 4.8–5.2 ppm .
- FT-IR : Identifies hydroxyl (-OH, ~3300 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Answer :
- Molecular Docking : Studies on analogous compounds (e.g., TBA-354) show that the trifluoromethoxy group enhances binding to hydrophobic enzyme pockets via van der Waals interactions .
- DFT Calculations : Predict electron-withdrawing effects of the trifluoromethoxy group, which stabilize transition states in catalytic reactions .
- Case Study : A P2Y1 receptor antagonist with a similar trifluoromethoxy motif achieved a binding energy of -9.2 kcal/mol using AutoDock Vina .
Q. What strategies mitigate byproduct formation during the LiAlH₄ reduction step?
- Answer :
- Temperature Control : Maintaining -20°C during reduction minimizes over-reduction or decomposition .
- Alternative Reductants : NaBH₄/CeCl₃ or DIBAL-H can selectively reduce carbonyl groups without attacking pyridinyl rings .
- Workflow Optimization : Quenching with ethyl acetate/water followed by MgSO₄ drying reduces acidic byproducts .
Q. How does the trifluoromethoxy group influence metabolic stability in pharmacokinetic studies?
- Answer :
- In Vitro Assays : Microsomal stability tests (e.g., human liver microsomes) show that the trifluoromethoxy group reduces oxidative metabolism by CYP450 enzymes compared to methoxy analogs .
- Data Contradiction : While the group enhances plasma stability, it may increase hepatotoxicity due to fluorine accumulation. Dual LC-MS/MS and cytotoxicity assays are recommended for balanced analysis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
- Chiral Resolution : Use of (R)- or (S)-BINAP ligands in asymmetric catalysis achieves >95% enantiomeric excess (e.e.) in small batches .
- Scale-Up Risks : Aggregation of intermediates in polar solvents (e.g., MeOH) can reduce yield. Switching to CPME (cyclopentyl methyl ether) improves solubility .
- Case Study : A 10-g scale synthesis achieved 78% yield and 92% e.e. using chiral HPLC purification .
Data Contradiction Analysis
Q. Discrepancies in reported LCMS retention times: How to resolve them?
- Root Cause : Column type (e.g., C18 vs. phenyl-hexyl) and mobile phase (TFA vs. formic acid) affect retention times .
- Solution : Standardize analytical conditions (e.g., Agilent ZORBAX SB-C18, 0.1% formic acid) across labs. Include internal standards (e.g., caffeine) for calibration .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
